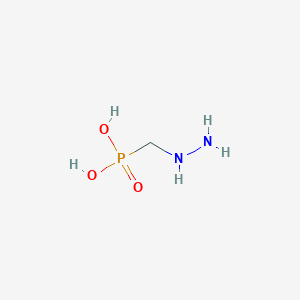
(Hydrazinylmethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hydrazinylmethyl)phosphonic acid is a phosphorus-containing compound characterized by the presence of a hydrazinylmethyl group attached to a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One common method involves the dealkylation of dialkyl phosphonates using concentrated hydrochloric acid (HCl) in aqueous solution at reflux conditions.
McKenna Procedure: Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis.
Industrial Production Methods: Industrial production methods for (Hydrazinylmethyl)phosphonic acid typically involve large-scale synthesis using the aforementioned procedures, optimized for yield and purity. The choice of method depends on the desired scale and specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphinic acid derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with metals for catalytic and material science applications.
Biology:
Enzyme Inhibition: This compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biomolecular Interactions: It is used to study interactions with biomolecules, providing insights into biological pathways and mechanisms.
Medicine:
Drug Development: this compound derivatives are explored for their therapeutic potential, particularly in targeting specific diseases.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of biological targets.
Industry:
Mecanismo De Acción
The mechanism of action of (Hydrazinylmethyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or metal ions. It can form stable complexes with these targets, altering their activity and function. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include competitive inhibition, where the compound competes with the substrate for the active site, or allosteric inhibition, where it binds to a different site on the enzyme, inducing conformational changes that reduce activity .
Comparación Con Compuestos Similares
Phosphonic Acid (R-P(O)(OH)2): Similar in structure but lacks the hydrazinylmethyl group.
Phosphoric Acid (R-O-P(O)(OH)2): Contains an additional oxygen atom, leading to different chemical properties.
Phosphinic Acid (R-P(H)(O)(OH)): Contains a hydrogen atom instead of the hydrazinylmethyl group.
Uniqueness: (Hydrazinylmethyl)phosphonic acid is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential for forming specific interactions with biological and chemical targets. This makes it a valuable compound for specialized applications in various fields .
Propiedades
Número CAS |
99132-80-6 |
|---|---|
Fórmula molecular |
CH7N2O3P |
Peso molecular |
126.05 g/mol |
Nombre IUPAC |
hydrazinylmethylphosphonic acid |
InChI |
InChI=1S/CH7N2O3P/c2-3-1-7(4,5)6/h3H,1-2H2,(H2,4,5,6) |
Clave InChI |
REGWQORJAIDAIQ-UHFFFAOYSA-N |
SMILES canónico |
C(NN)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



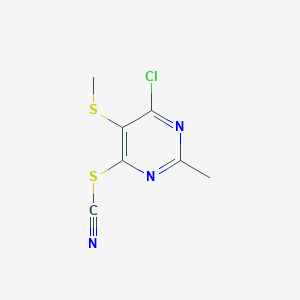
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)

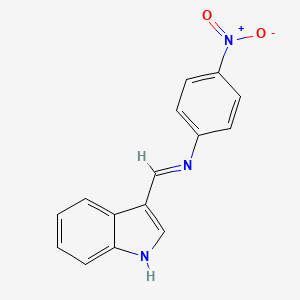
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
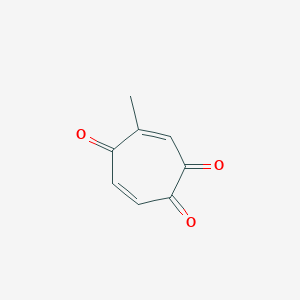
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
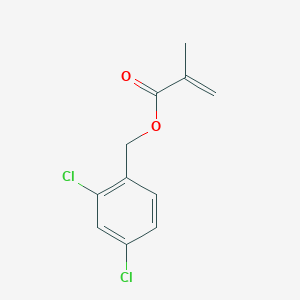
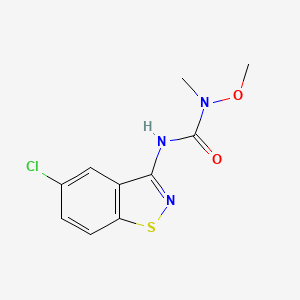

![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
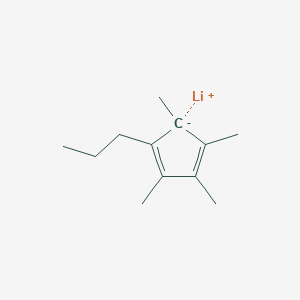
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
